KT203 - 1402612-64-9

KT203

Catalog Number: EVT-254766
CAS Number: 1402612-64-9
Molecular Formula: C28H26N4O3
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KT203 is a potent inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6) with IC50 values of 0.82, 3.9, and 0.31 nM using Neuro2A membrane proteomes, recombinant ABHD6 in HEK293T cells, and Neuro2A cells in situ, respectively. Following administration of KT203 (1 mg/kg, i.p.) in mice, ABHD6 is inactivated in liver but not brain extracts, suggesting that KT203 is not brain-penetrant.

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

  • Compound Description: This compound features a 1,2,3-triazole ring substituted at the 4-position with a chalcone moiety and at the 1-position with a p-tolyl group. The chalcone moiety is further substituted with a 4-(piperidin-1-yl)phenyl group at the 3-position. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This compound is characterized by a 1,3,4-thiadiazole core, itself substituted with a 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl group and an aminobenzenesulfonic acid moiety. This molecule demonstrated notable antimicrobial activity against Listeria monocytogenes and Escherichia coli, proving comparable to the effects of ampicillin and vancomycin. []

3-[((4-(1,3-dioxoisoindolin-2-yl)phenyl)hydroxyl)methyleneamino]-4-Methyl Benzoic Acid

  • Compound Description: This compound, a phthalimide-based Schiff base derivative, was synthesized and evaluated for its antibacterial potential. Results showed promising activity against gram-negative bacteria (Escherichia coli) with moderate activity against gram-positive bacteria (Staphylococcus aureus). []
Overview

KT203 is a synthetic compound recognized for its role as an inhibitor of monoacylglycerol lipase, an enzyme involved in the degradation of endocannabinoids. This compound has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and pain management.

Source

KT203, also known by its chemical identifier CAS 1402612-64-9, was developed through a series of synthetic methodologies aimed at optimizing its efficacy and selectivity as an enzyme inhibitor. It is commercially available from various suppliers, including Sigma-Aldrich and MedChemExpress .

Classification

KT203 falls under the category of small molecule inhibitors, specifically targeting the α/β-hydrolase domain-containing enzymes, which are crucial in lipid metabolism and signaling pathways. Its classification as a monoacylglycerol lipase inhibitor positions it within a growing class of compounds aimed at modulating endocannabinoid signaling for therapeutic purposes .

Synthesis Analysis

Methods

The synthesis of KT203 involves several key steps that utilize specific reagents and conditions to achieve the desired molecular structure. The process typically begins with the reaction of appropriate starting materials in a solvent such as tetrahydrofuran (THF), often under catalytic conditions involving palladium on carbon as a hydrogenation catalyst.

Technical Details

  1. Initial Reaction: A solution containing the precursor compound is combined with palladium on carbon and subjected to stirring under controlled temperature conditions.
  2. Purification: Following the reaction, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate KT203 from by-products and unreacted materials.
  3. Characterization: The final product is characterized using spectroscopic methods (e.g., NMR and mass spectrometry) to confirm its identity and purity .
Molecular Structure Analysis

Structure

KT203 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule allows it to interact effectively with its target enzyme.

Data

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: Approximately 273.28 g/mol
  • Structural Features: The compound includes a urea moiety, which is critical for its inhibitory action against monoacylglycerol lipase .
Chemical Reactions Analysis

Reactions

KT203 primarily acts through non-covalent interactions with the active site of monoacylglycerol lipase, leading to competitive inhibition. This interaction prevents the substrate from accessing the enzyme's active site, thereby reducing the hydrolysis of monoacylglycerols.

Technical Details

  1. Inhibition Kinetics: The inhibition kinetics can be assessed using Michaelis-Menten equations to determine parameters such as KmK_m and VmaxV_{max}.
  2. Assays: Various biochemical assays, including fluorescence resonance energy transfer (FRET) assays, are used to evaluate KT203's efficacy in inhibiting enzyme activity in vitro .
Mechanism of Action

Process

The mechanism by which KT203 exerts its effects involves binding to the active site of monoacylglycerol lipase, thereby blocking substrate access. This inhibition leads to increased levels of monoacylglycerols, which can enhance endocannabinoid signaling pathways.

Data

  • Binding Affinity: Studies indicate that KT203 demonstrates a significant binding affinity for monoacylglycerol lipase, suggesting potent inhibitory effects.
  • Cell-Based Assays: In cellular models, KT203 has shown effectiveness in modulating endocannabinoid levels, further supporting its mechanism of action .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: KT203 is typically presented as a white to off-white solid.
  • Solubility: It exhibits solubility in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: The compound remains stable under physiological conditions but may degrade when exposed to extreme pH or temperature variations.
  • Reactivity: KT203 is designed to be selective for its target enzyme, minimizing off-target interactions that could lead to unwanted side effects .
Applications

Scientific Uses

KT203 has several promising applications in scientific research:

  1. Neuroscience Research: Its ability to inhibit monoacylglycerol lipase makes it valuable for studying endocannabinoid signaling pathways involved in pain modulation and neuroprotection.
  2. Drug Development: As a lead compound, KT203 serves as a prototype for developing new therapeutics aimed at treating conditions like chronic pain and neurodegenerative diseases.
  3. Biochemical Assays: It is utilized in various biochemical assays to explore enzyme kinetics and mechanisms related to lipid metabolism .
Molecular Mechanisms of ABHD6 Inhibition by KT203

Role of ABHD6 in Endocannabinoid Metabolism

ABHD6 (α/β-hydrolase domain-containing 6) is a transmembrane serine hydrolase that regulates endocannabinoid signaling through hydrolysis of the major endogenous cannabinoid ligand, 2-arachidonoylglycerol (2-AG). While monoacylglycerol lipase (MAGL) accounts for ~85% of 2-AG hydrolysis in the central nervous system, ABHD6 contributes approximately 4% of total brain 2-AG hydrolytic activity [1] [7]. Despite its minor quantitative contribution, ABHD6 exhibits a distinct subcellular localization—predominantly at postsynaptic sites and plasma membranes—enabling it to regulate spatially constrained 2-AG pools inaccessible to MAGL [1] [4]. This compartmentalization allows ABHD6 to modulate synapse-specific signaling and influence neuronal excitability independently of bulk 2-AG metabolism [1] [8].

Beyond 2-AG hydrolysis, ABHD6 demonstrates broad substrate promiscuity, metabolizing other monoacylglycerols (e.g., 1-AG, 2-oleoylglycerol) and lysophospholipids [7] [10]. This functional versatility implicates ABHD6 in diverse physiological processes, including insulin secretion in pancreatic β-cells and immunometabolism [7]. The enzyme’s catalytic machinery centers on a conserved Serine-Aspartate-Histidine triad (Ser148-Asp278-His306 in humans), characteristic of the serine hydrolase superfamily [1] [10].

Table 1: Enzymatic Profile of ABHD6 in Endocannabinoid Metabolism

PropertyABHD6MAGLABHD12
Primary Substrate2-AG2-AG2-AG
% 2-AG Hydrolysis (CNS)~4%~85%~9%
Subcellular LocalizationPlasma membrane, postsynaptic sitesCytosol, presynaptic terminalsLysosomes
Catalytic TriadSer148-Asp278-His306Ser122-Asp239-His269Ser246-Asp338-His374
Additional SubstratesLysophospholipids, other MAGsLimitedLysophosphatidylserine

Irreversible Inhibition via Serine Hydrolase Carbamoylation

KT203 belongs to the (2-substituted)-piperidyl-1,2,3-triazole urea class of inhibitors that covalently inactivate ABHD6 through catalytic serine carbamoylation. The compound features a reactive carbamate group that undergoes nucleophilic attack by the serine hydrolase’s catalytic serine residue (Ser148), forming a stable, irreversible carbamate adduct [2] [10]. This mechanism permanently blocks the enzyme’s active site, preventing substrate access and hydrolysis [2].

Structural optimization of KT203 focused on enhancing target engagement kinetics and covalent bond specificity. The piperidyl-triazole scaffold positions the carbamate electrophile optimally for nucleophilic attack by Ser148, while the hydrophobic biphenyl moiety occupies the ABHD6 substrate channel [2] [10]. Kinetic studies demonstrate sub-nanomolar potency (IC₅₀ ≈ 1–5 nM in cellular assays), with rapid onset of inhibition due to favorable binding kinetics [2]. Mass spectrometry analyses of ABHD6-inhibitor complexes confirm stoichiometric carbamoylation at Ser148, validating the covalent mechanism [2] [10].

Modulation of 2-AG Signaling Pathways

By selectively inhibiting ABHD6, KT203 elevates localized 2-AG concentrations without disrupting global 2-AG metabolism mediated by MAGL. This compartmentalized enhancement potentiates 2-AG signaling at cannabinoid CB1 receptors, enhancing retrograde synaptic suppression and reducing excitatory neurotransmission [1] [3]. Unlike pan-endocannabinoid modulators, KT203’s spatial selectivity avoids CB1 receptor desensitization—a liability associated with MAGL inhibitors after chronic administration [3] [10].

KT203 exhibits peripherally-restricted distribution following systemic administration (1 mg/kg in mice), minimizing central nervous system (CNS) exposure [2]. This property enables precise interrogation of peripheral ABHD6 functions, such as its role in immune regulation. In microglia and macrophages, KT203-mediated ABHD6 inhibition suppresses pro-inflammatory cytokine release (e.g., TNF-α, IL-6) via CB2 receptor-dependent mechanisms [1] [7]. Additionally, KT203 enhances 2-AG-mediated immunomodulatory effects in models of neuroinflammation and metabolic disease without inducing CNS side effects [2] [10].

Table 2: Functional Outcomes of ABHD6 Inhibition by KT203

Biological SystemKT203-Mediated EffectMechanismFunctional Outcome
Neuronal SynapsesLocalized 2-AG elevationEnhanced CB1-dependent DSI/DSEReduced excitatory transmission
Microglia/Immune CellsReduced TNF-α, IL-6 secretionCB2 receptor activationAnti-inflammatory response
Pancreatic β-CellsIncreased glucose-stimulated insulin secretionElevated monoacylglycerol levelsImproved glucose homeostasis
Metabolic TissuesAdipose tissue browningPPARα/δ activationEnhanced energy expenditure

Proteome-Wide Selectivity Profiling

The selectivity of KT203 was rigorously evaluated using activity-based protein profiling (ABPP), a chemical proteomic technique that assesses inhibitor interactions across the entire serine hydrolase family [2] [9]. Competitive ABPP in mouse brain and peripheral proteomes revealed that KT203 (≤100 nM) engages ABHD6 with >1,000-fold selectivity over other endocannabinoid hydrolases, including MAGL, FAAH, and ABHD12 [2] [10].

Key selectivity features include:

  • Minimal off-target binding at therapeutic concentrations, with only marginal inhibition of FAAH observed at 10 µM (≥2,000-fold selectivity window) [2].
  • No detectable activity against structurally related hydrolases like DAGLα/β, which synthesize 2-AG [2] [10].
  • Peripheral restriction that confines primary target engagement to non-CNS tissues (e.g., spleen, liver), aligning with its design as a tool for studying peripheral ABHD6 functions [2].

Gel-based and mass spectrometry (MS)-ABPP platforms confirmed these findings, showing that KT203 covalently labels ABHD6 without modifying other serine hydrolases in complex proteomes [2] [9]. This exceptional selectivity profile establishes KT203 as a premier chemical probe for dissecting ABHD6 biology in vivo.

Table 3: Selectivity Profile of KT203 Against Serine Hydrolases

EnzymeInhibition at 100 nM KT203Inhibition at 10 µM KT203Selectivity Ratio (vs. ABHD6)
ABHD6>95%>95%1
MAGL<5%<10%>1,000
FAAH<5%~30%>1,000
ABHD12<5%<10%>1,000
DAGLα0%0%Undetectable
DAGLβ0%<5%>1,000

Properties

CAS Number

1402612-64-9

Product Name

KT203

IUPAC Name

3-[4-[1-(2-benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C28H26N4O3/c33-27(34)24-10-6-9-23(18-24)21-12-14-22(15-13-21)26-19-32(30-29-26)28(35)31-16-5-4-11-25(31)17-20-7-2-1-3-8-20/h1-3,6-10,12-15,18-19,25H,4-5,11,16-17H2,(H,33,34)

InChI Key

SSSCOJOXPDDHOO-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC(=CC=C5)C(=O)O

Synonyms

4'-[1-[[2-(phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl]-[1,1'-biphenyl]-3-carboxylic acid

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC(=CC=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.